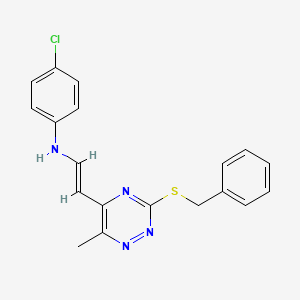

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline

Description

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline is a triazine derivative featuring a benzylsulfanyl group at position 3 of the triazine core and a 4-chloroaniline moiety attached via a vinyl linker. The benzylsulfanyl group contributes to lipophilicity, while the 4-chloroaniline moiety may influence electronic interactions and binding affinity in biological systems .

Properties

IUPAC Name |

N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-4-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4S/c1-14-18(11-12-21-17-9-7-16(20)8-10-17)22-19(24-23-14)25-13-15-5-3-2-4-6-15/h2-12,21H,13H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEJPHHBWTVRPU-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline can be synthesized through multiple synthetic routes involving the following key steps:

Formation of the Triazine Core: : Typically, this involves the reaction of cyanuric chloride with methylamine and aniline derivatives under controlled conditions.

Introduction of Benzylsulfanyl Group: : This step involves the nucleophilic substitution reaction of a suitable benzyl mercaptan derivative with the 3-position of the triazine core.

Vinyl Group Incorporation:

Final Assembly: : The chloroaniline moiety is introduced using standard aromatic substitution reactions.

Industrial Production Methods

Industrial production typically follows optimized versions of the laboratory-scale synthesis with emphasis on yield, purity, and cost-effectiveness. Common industrial methods include:

Batch Processing: : Ensures precise control over reaction conditions.

Continuous Flow Synthesis: : Suitable for large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline can undergo various chemical reactions, including:

Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Involving agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Both nucleophilic and electrophilic substitutions are possible.

Coupling Reactions: : Including Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

Oxidation: : Carried out in acidic or basic conditions depending on the specific oxidizing agent.

Reduction: : Often performed in alcoholic solvents at low temperatures.

Substitution: : Typically requires an appropriate solvent and base or acid catalyst.

Coupling Reactions: : Usually done in the presence of palladium catalysts and base.

Major Products

The reactions can yield a variety of products such as oxidized derivatives, reduced forms, and substituted triazines, each of which may have distinct properties and applications.

Scientific Research Applications

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline has significant applications in:

Chemistry: : Used as an intermediate for the synthesis of complex molecules.

Biology: : Investigated for its potential as a biochemical probe.

Medicine: : Evaluated for its potential therapeutic properties.

Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, influencing biological pathways. The benzylsulfanyl group is crucial for binding affinity, while the triazine core plays a role in the specificity of the interaction.

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine ring in this compound is modified at position 3 with a benzylsulfanyl group. Key analogs and their substituent-driven differences include:

Key Insight :

- Benzylsulfanyl (bulky, aromatic) vs. allylsulfanyl (smaller, unsaturated) vs. methylsulfanyl (smallest): Bulkier groups like benzylsulfanyl may enhance membrane penetration but reduce solubility. Allylsulfanyl in D1 showed specific anti-predation effects, suggesting substituent size and flexibility influence bioactivity .

Variations in the Aniline Moiety

The 4-chloroaniline group distinguishes this compound from analogs with substituents like methyl, methoxy, or fluoro. Examples include:

Key Insight :

- 4-Chloroaniline vs. Methyl/methoxy groups improve solubility but may reduce target engagement .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Analogs

*Estimated based on structural similarity to CAS 477866-58-3 .

Table 2: Toxicity Data for Chloroaniline Derivatives

| Compound | Subchronic Oral VTR (mg/kg/day) | Critical Effect | Reference |

|---|---|---|---|

| 4-Chloroaniline | 0.7 | 5% increase in methemoglobinemia | |

| 3-Chloroaniline | 1.1 | Same as above | |

| 2-Chloroaniline | 1.3 | Same as above |

Research Implications and Gaps

- Activity Gaps : While D1 (allylsulfanyl) demonstrated anti-predation effects, data on the target compound’s specific antimicrobial or cytotoxic activity are lacking.

- Synthetic Opportunities : Modifying the benzylsulfanyl group (e.g., fluorobenzyl) could balance lipophilicity and toxicity .

- Safety Considerations : The 4-chloroaniline moiety necessitates rigorous toxicity profiling to mitigate methemoglobinemia risks .

Biological Activity

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising several functional groups:

- Benzylsulfanyl group : Enhances binding affinity to biological targets.

- Triazinyl core : Contributes to the specificity of interactions with enzymes or receptors.

- Vinyl moiety : Facilitates various chemical reactions.

Molecular Formula : C19H17ClN4S

Molecular Weight : 368.88 g/mol

CAS Number : 477866-50-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting antitumor activity .

Antitumor Activity

Research indicates that compounds related to this compound demonstrate significant antitumor properties. For instance, studies conducted at the National Cancer Institute (NCI) have highlighted the efficacy of similar triazine derivatives against various cancer cell lines:

| Compound Name | Cell Line Tested | GI50 (µM) | TGI (µM) |

|---|---|---|---|

| Compound A | NCI-H522 (Lung) | 0.1 | 0.5-0.6 |

| Compound B | SK-MEL-2 (Melanoma) | 0.15 | 0.7 |

These findings suggest that the benzylsulfanyl and triazine components play a crucial role in enhancing the antitumor activity through mechanisms that may involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to antitumor properties, compounds with similar structures have been evaluated for antimicrobial activity. Research has indicated that these compounds can inhibit bacterial growth effectively:

| Microorganism Tested | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated the antitumor effects of several triazine derivatives, including this compound, showing promising results against breast and colon cancer cells.

-

Structure-Activity Relationship (SAR) :

- The SAR analysis indicated that modifications in the benzylsulfanyl group significantly affect the biological activity of these compounds. The presence of electron-donating or withdrawing groups can enhance or diminish their efficacy.

-

Mechanistic Studies :

- Further mechanistic studies revealed that these compounds might induce oxidative stress in cancer cells, leading to increased apoptosis rates.

Q & A

Q. Q1: What are the key synthetic pathways for N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline, and how do reaction conditions influence yield?

Answer: The synthesis typically involves three stages:

Triazine ring formation : Condensation of thiosemicarbazide with methyl ketones under acidic conditions to generate the 1,2,4-triazine core.

Substitution at the triazine C3 position : Benzylsulfanyl group introduction via nucleophilic substitution using benzyl mercaptan.

Vinyl-aniline coupling : A Heck or Wittig reaction to attach the 4-chloroaniline moiety to the triazine-vinyl scaffold.

Critical factors :

- Temperature : Excess heat (>100°C) during substitution may degrade the benzylsulfanyl group.

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency but require inert atmospheres .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential due to byproducts from incomplete substitutions.

Q. Reference Data :

| Step | Yield Range | Key Reagents |

|---|---|---|

| Triazine formation | 60–75% | Thiosemicarbazide, HCl |

| Benzylsulfanyl substitution | 40–55% | Benzyl mercaptan, K₂CO₃ |

| Vinyl-aniline coupling | 30–50% | Pd(OAc)₂, 4-chloroaniline |

Advanced Characterization

Q. Q2: How can researchers resolve spectral discrepancies in NMR and FTIR data for this compound compared to structural analogs?

Answer: Discrepancies often arise from:

- Conformational isomerism : The vinyl linker may adopt E/Z configurations, altering coupling constants in -NMR (e.g., for trans vs. for cis) .

- Hydrogen bonding : The benzylsulfanyl group’s thiolate resonance in FTIR (2500–2600 cm) may shift due to solvent polarity.

Methodology : - Use 2D NMR (COSY, NOESY) to confirm spatial proximity of vinyl protons and triazine methyl groups.

- Compare experimental FTIR spectra with DFT-calculated vibrational modes to validate assignments .

Biological Activity

Q. Q3: What in vitro assays are recommended to evaluate the antifungal activity of this compound, and how should IC₅₀ values be interpreted?

Answer:

- Assays :

- Microdilution broth assay (CLSI M38-A2) against Candida albicans and Aspergillus fumigatus.

- Time-kill kinetics to assess fungicidal vs. fungistatic effects.

- IC₅₀ considerations :

- Values <10 μM suggest high potency (comparable to fluconazole).

- Discrepancies between MIC (minimum inhibitory concentration) and IC₅₀ may indicate off-target effects or metabolic instability .

Q. Reference Toxicity Data (Chloroaniline Derivatives) :

| Compound | Subchronic Oral VTR* (mg/kg/day) |

|---|---|

| 4-Chloroaniline | 0.07 |

| 3-Chloroaniline | 0.12 |

| 2-Chloroaniline | 0.15 |

| *Value derived from methaemoglobinemia thresholds in rodent models . |

Structure-Activity Relationship (SAR)

Q. Q4: How does the benzylsulfanyl group influence bioactivity compared to methylsulfanyl or allylsulfanyl analogs?

Answer:

- Benzylsulfanyl : Enhances lipophilicity (logP +1.2 vs. methylsulfanyl), improving membrane permeability but potentially increasing cytotoxicity.

- Methylsulfanyl : Reduces steric hindrance, favoring target enzyme binding (e.g., fungal CYP51).

- Allylsulfanyl : Introduces π-π stacking potential but may reduce metabolic stability due to allylic oxidation .

Validation : - Perform molecular docking with fungal lanosterol 14α-demethylase (CYP51) to quantify binding affinities.

- Compare plasma stability (e.g., half-life in rat liver microsomes) across analogs.

Data Contradiction Analysis

Q. Q5: How should researchers address conflicting reports on this compound’s efficacy in fungal vs. bacterial models?

Answer: Contradictions may stem from:

- Assay conditions : Bacterial models (e.g., E. coli) often use nutrient-rich media that degrade thiol-containing compounds.

- Target specificity : The triazine scaffold inhibits fungal CYP51 but lacks affinity for bacterial dihydrofolate reductase.

Resolution : - Re-test activity under anaerobic conditions to minimize oxidative degradation.

- Use gene knockout strains (e.g., CYP51-deficient Candida) to confirm target engagement .

Advanced Mechanistic Studies

Q. Q6: What techniques are available to study the interaction of this compound with fungal cytochrome P450 enzymes?

Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized CYP51.

- UV-Vis spectroscopy : Monitor heme iron perturbation (Soret band shift from 418 nm to 450 nm upon ligand binding).

- X-ray crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., triazine N4 with Leu376) .

Stability and Degradation

Q. Q7: What are the major degradation products of this compound under physiological conditions, and how can they be characterized?

Answer:

- Hydrolysis : Cleavage of the vinyl-aniline bond generates 4-chloroaniline (toxic) and triazine-thiol intermediates.

- Oxidation : Benzylsulfanyl converts to sulfoxide (m/z +16) or sulfone (m/z +32).

Analytical methods : - LC-MS/MS with CID fragmentation to trace degradation pathways.

- GC-MS for volatile byproducts (e.g., 4-chloroaniline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.